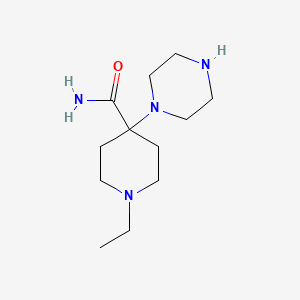
4-(4-Ethylphenyl)butanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Ethylphenyl)butanal is an organic compound characterized by a butanal group attached to a 4-ethylphenyl group. This compound is part of the aldehyde family, which is known for its distinct carbonyl group (C=O) bonded to a hydrogen atom and an alkyl or aryl group. Aldehydes are widely used in various industries, including perfumery, flavoring, and pharmaceuticals, due to their reactive nature and pleasant aromas.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-(4-Ethylphenyl)butanal can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with ethyl chloride to produce 4-ethylbenzene. This intermediate can then undergo a Grignard reaction with butanal to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4-(4-Ethylphenyl)butanoic acid. This process typically uses a palladium or platinum catalyst under high pressure and temperature conditions to achieve the desired aldehyde .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Ethylphenyl)butanal undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)
Major Products Formed
Oxidation: 4-(4-Ethylphenyl)butanoic acid
Reduction: 4-(4-Ethylphenyl)butanol
Substitution: Various substituted derivatives depending on the reagent used
Applications De Recherche Scientifique
4-(4-Ethylphenyl)butanal has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(4-Ethylphenyl)butanal involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their structure and function. This reactivity is the basis for its potential biological activities, such as antimicrobial and antioxidant effects .
Comparaison Avec Des Composés Similaires
4-(4-Ethylphenyl)butanal can be compared with other similar compounds, such as:
4-(4-Methylphenyl)butanal: Similar structure but with a methyl group instead of an ethyl group. It may exhibit different reactivity and properties due to the difference in alkyl group size.
4-(4-Propylphenyl)butanal: Similar structure but with a propyl group instead of an ethyl group. The longer alkyl chain may affect its physical and chemical properties.
4-(4-Isopropylphenyl)butanal: Similar structure but with an isopropyl group.
Propriétés
Formule moléculaire |
C12H16O |
|---|---|
Poids moléculaire |
176.25 g/mol |
Nom IUPAC |
4-(4-ethylphenyl)butanal |
InChI |
InChI=1S/C12H16O/c1-2-11-6-8-12(9-7-11)5-3-4-10-13/h6-10H,2-5H2,1H3 |
Clé InChI |
XMDJDTZOSAXKGT-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)CCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Iodo-2-[(2-iodoethyl)disulfanyl]ethane](/img/structure/B13619154.png)
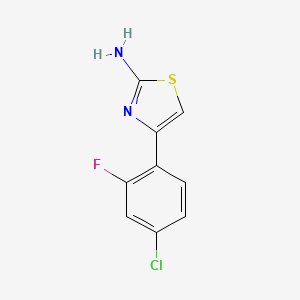
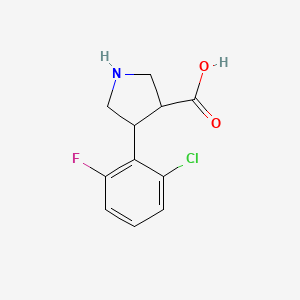

![3-{[(Tert-butoxy)carbonyl]amino}-4,4-dimethyloxolane-3-carboxylic acid](/img/structure/B13619180.png)
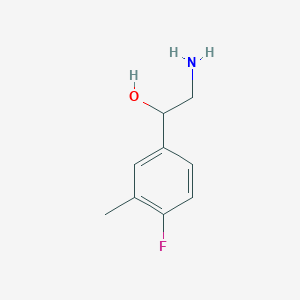



![8-Oxa-1lambda6-thia-2-azaspiro[4.5]decane-1,1-dione](/img/structure/B13619197.png)
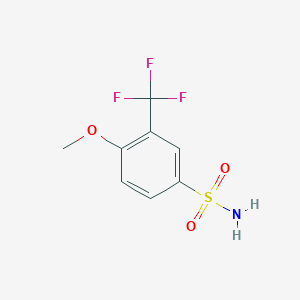

![(1R,5S,6R)-N-[2-(1-methyl-1H-indazol-3-yl)propan-2-yl]-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B13619208.png)
